molecular formula C19H20N2S2 B2380049 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole CAS No. 400080-91-3

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2380049
CAS No.: 400080-91-3
M. Wt: 340.5
InChI Key: BCBVDWCRUDCKNB-UHFFFAOYSA-N
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Description

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

The synthesis of 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole typically involves the reaction of 4-phenyl-1,2,3-thiadiazole with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar compounds to 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole include other thiadiazole derivatives such as:

  • 4-phenyl-1,2,3-thiadiazole
  • 5-methyl-1,2,3-thiadiazole
  • 5-ethyl-1,2,3-thiadiazole

Compared to these compounds, this compound is unique due to the presence of the tert-butylbenzyl group, which imparts specific chemical and physical properties, such as increased lipophilicity and steric hindrance.

Properties

IUPAC Name

5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S2/c1-19(2,3)16-11-9-14(10-12-16)13-22-18-17(20-21-23-18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBVDWCRUDCKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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